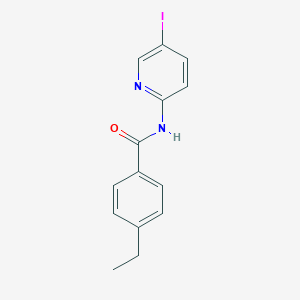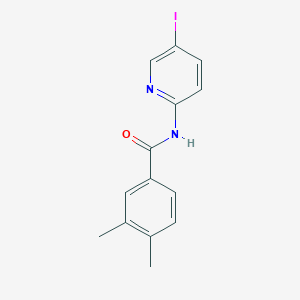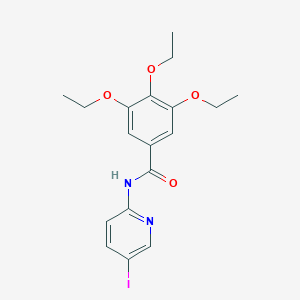![molecular formula C15H20ClN3O2 B277863 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]propanamide](/img/structure/B277863.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]propanamide, commonly known as ACPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPP belongs to the class of piperazine-based compounds that have been extensively studied for their pharmacological properties.
Mécanisme D'action
The mechanism of action of ACPP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, the degeneration of neurons, and the growth and spread of bacteria and viruses. ACPP has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and are involved in the development of cancer and neurodegenerative disorders. ACPP has also been shown to inhibit the activity of bacterial and viral enzymes that are essential for their survival and replication.
Biochemical and Physiological Effects
ACPP has been shown to have various biochemical and physiological effects that are dependent on the specific application and dosage. In cancer research, ACPP has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In neurodegenerative disorders, ACPP has been shown to protect neurons from oxidative stress and inflammation, leading to their survival. In infectious diseases, ACPP has been shown to inhibit the growth and spread of bacteria and viruses, leading to their eradication.
Avantages Et Limitations Des Expériences En Laboratoire
ACPP has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. ACPP is also highly soluble in various solvents, making it easy to work with. However, ACPP has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and application.
Orientations Futures
ACPP has several potential future directions for scientific research. In cancer research, ACPP can be further studied for its potential as a combination therapy with other anticancer agents. In neurodegenerative disorders, ACPP can be further studied for its potential as a neuroprotective agent in various animal models. In infectious diseases, ACPP can be further studied for its potential to inhibit the growth and spread of drug-resistant bacteria and viruses.
Conclusion
In conclusion, ACPP is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPP has been extensively studied for its potential in cancer research, neurodegenerative disorders, and infectious diseases. ACPP has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its potential toxicity. ACPP has several potential future directions for scientific research, including its potential as a combination therapy in cancer research, a neuroprotective agent in neurodegenerative disorders, and a potential inhibitor of drug-resistant bacteria and viruses in infectious diseases.
Méthodes De Synthèse
ACPP can be synthesized through a simple and efficient method that involves the reaction of 3-chloro-4-(4-acetyl-1-piperazinyl) phenyl isocyanate with propanoic acid. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is a white crystalline powder that is highly pure and stable.
Applications De Recherche Scientifique
ACPP has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, ACPP has shown promising results as a potential anticancer agent that can inhibit the growth and proliferation of cancer cells. In neurodegenerative disorders, ACPP has been shown to have neuroprotective properties that can prevent the degeneration of neurons. In infectious diseases, ACPP has been studied for its potential to inhibit the growth and spread of bacteria and viruses.
Propriétés
Nom du produit |
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]propanamide |
|---|---|
Formule moléculaire |
C15H20ClN3O2 |
Poids moléculaire |
309.79 g/mol |
Nom IUPAC |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]propanamide |
InChI |
InChI=1S/C15H20ClN3O2/c1-3-15(21)17-12-4-5-14(13(16)10-12)19-8-6-18(7-9-19)11(2)20/h4-5,10H,3,6-9H2,1-2H3,(H,17,21) |
Clé InChI |
GFIBKOIFGSYGKD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)Cl |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-cyano-2-fluorobenzamide](/img/structure/B277781.png)



![4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B277786.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide](/img/structure/B277787.png)
![3-fluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B277789.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B277793.png)
![4-cyano-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B277794.png)
![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B277796.png)
![3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B277799.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide](/img/structure/B277801.png)
![4-fluoro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B277802.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide](/img/structure/B277803.png)